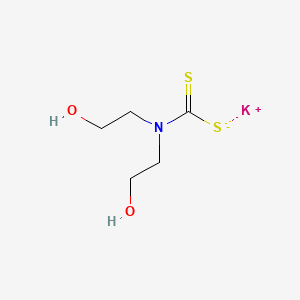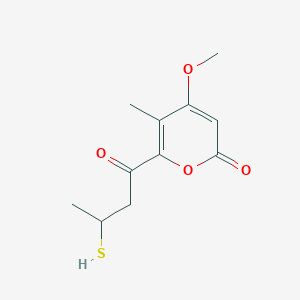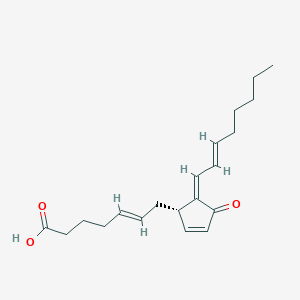
(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1S)-5-oct-2-enylidene-4-oxo-1-cyclopent-2-enyl]-5-heptenoic acid is a prostanoid.
Scientific Research Applications
Role in Inflammatory Diseases
- Chemotactic Properties : 5-oxo-ETE is identified as a potent eosinophil chemoattractant, potentially playing a significant role in inflammatory diseases such as asthma (Powell et al., 2001).
Asthma and Allergic Diseases
- Potential Therapeutic Target : 5-oxo-ETE's actions through the OXE receptor suggest its importance in eosinophilic diseases like asthma, making the OXE receptor a potential therapeutic target (Powell et al., 2005).
- Pathophysiological Role : The development of OXE receptor antagonists that block 5-oxo-ETE actions could lead to new treatments for asthma and other allergic diseases (Powell et al., 2020).
Eosinophilic Disorders
- Eosinophil Activation : Novel indole OXE receptor antagonists inhibit 5-oxo-ETE-induced eosinophil and neutrophil activation, presenting a potential therapeutic approach for eosinophilic disorders (Gore et al., 2014).
Other Applications
Biosynthesis Study : Research into the biosynthesis of 5-oxo-ETE from arachidonic acid derivatives provides insights into its metabolic pathways and potential implications in various cell types (Zarini et al., 2003).
Chemical Analysis and Synthesis : Advanced techniques in mass spectrometry and chemical synthesis contribute to the understanding and potential manipulation of 5-oxo-ETE for research and therapeutic purposes (Romanov et al., 2002).
properties
Product Name |
(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(E)-7-[(1S,5Z)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7+,10-6+,18-13-/t17-/m0/s1 |
InChI Key |
VHRUMKCAEVRUBK-XOVNXQNQSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\1/[C@H](C=CC1=O)C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



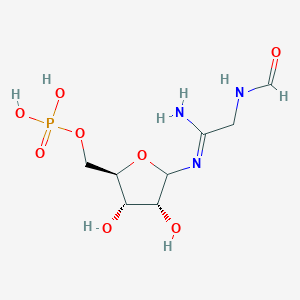
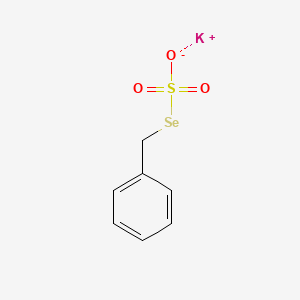
![OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262246.png)
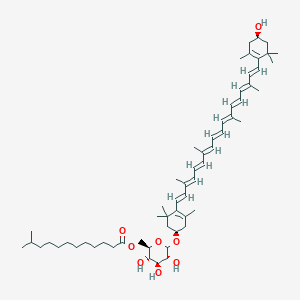
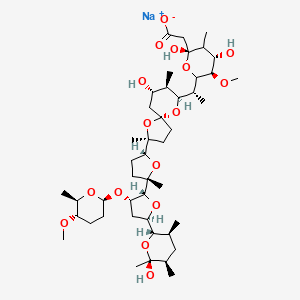
![2,3-dihydroxybutanedioic acid;2-[(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1262250.png)
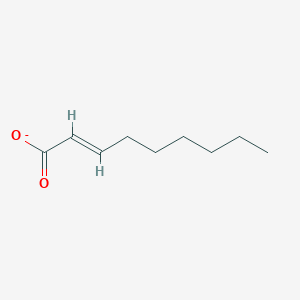
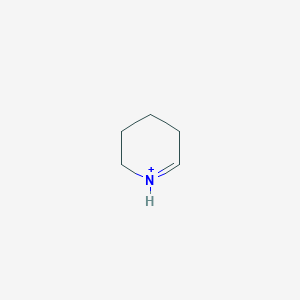
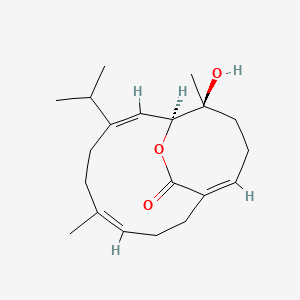
![2-Methoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol[2,1-a]pyrrolo[3,4-c]carbazole-5-one](/img/structure/B1262258.png)
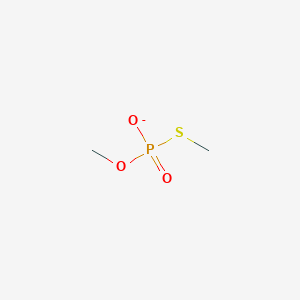
![N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262260.png)
